2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone
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Overview
Description
2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H18O2. It is a derivative of propiophenone, featuring a methoxyphenyl group and two methyl groups attached to the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyacetophenone with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dimethyl-3-(2-hydroxyphenyl)propiophenone
- 2’,5’-Dimethyl-3-(2-chlorophenyl)propiophenone
- 2’,5’-Dimethyl-3-(2-nitrophenyl)propiophenone
Uniqueness
2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its chemical and biological properties.
Biological Activity
2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20O2
- IUPAC Name : this compound
- CAS Number : Not specified in the sources, but relevant for identification in chemical databases.
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting a possible therapeutic role in inflammatory diseases.
- Cytotoxicity : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, which warrants further investigation into its anticancer properties.
The mechanism of action involves interaction with specific biomolecules, potentially acting as an electrophile that can modify nucleophilic sites on proteins or nucleic acids. This interaction may lead to the inhibition of enzyme activities or disruption of cellular processes.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that this compound exhibited significant cytotoxicity. The MTT assay indicated a concentration-dependent response, with higher doses leading to increased cell death. The compound's mechanism was linked to mitochondrial dysfunction, including depolarization of the mitochondrial membrane and reduced ATP levels, which are critical indicators of cellular health and viability .
Antioxidant Activity
In addition to its cytotoxic effects, the compound has been evaluated for antioxidant properties. It demonstrated significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-8-9-14(2)16(12-13)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYDWQLEKAJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644180 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-01-9 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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